molecular formula C25H26N2O5 B1683938 jw55 CAS No. 664993-53-7

jw55

Cat. No.: B1683938
CAS No.: 664993-53-7
M. Wt: 434.5 g/mol
InChI Key: ZJZWZIXSGNFWQQ-UHFFFAOYSA-N
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Description

JW55 is a small-molecule inhibitor targeting the Wnt/β-catenin signaling pathway, primarily functioning by stabilizing AXIN2, a key component of the β-catenin degradation complex. This stabilization enhances β-catenin degradation, thereby suppressing downstream oncogenic and metabolic effects . This compound has demonstrated efficacy in preclinical models, including:

  • Cancer Research: Inhibition of β-catenin and c-Myc in cigarette smoke-induced gastric cancer cells, reducing stemness and epithelial-mesenchymal transition (EMT) .
  • Metabolic Studies: Reversal of high-fat diet (HFD)-induced intestinal epithelial proliferation by downregulating β-catenin and cyclin D1 in mice .
  • Developmental Biology: Partial inhibition of Wnt/β-catenin signaling in marine polychaete Platynereis dumerilii, though with variable efficacy across experimental batches .

This compound also exhibits off-target effects, such as AMPK activation via tankyrase inhibition, which may influence cellular energy metabolism . Its oral bioavailability distinguishes it from other Wnt inhibitors requiring intravenous administration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JW55 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions, including amide bond formation and furan ring construction .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. The process would include rigorous quality control measures to maintain the compound’s efficacy and safety for research purposes .

Chemical Reactions Analysis

Types of Reactions

JW55 primarily undergoes reactions typical of organic compounds with amide and furan functionalities. These reactions include:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound .

Scientific Research Applications

JW55 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the Wnt signaling pathway and its role in various chemical processes.

    Biology: Employed in cellular and molecular biology to investigate the effects of Wnt signaling inhibition on cell proliferation and differentiation.

    Medicine: this compound is used in preclinical studies to explore its potential as a therapeutic agent for diseases such as cancer, where aberrant Wnt signaling is implicated.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting the Wnt signaling pathway

Mechanism of Action

JW55 exerts its effects by inhibiting the PARP domain of tankyrase 1 and tankyrase 2. This inhibition prevents the auto-poly(ADP-ribosyl)ation of TNKS1/2, leading to the stabilization of AXIN2. Stabilized AXIN2 promotes the degradation of β-catenin, thereby inhibiting the canonical Wnt signaling pathway. This mechanism is crucial for regulating cell proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

The Wnt/β-catenin pathway is targeted by multiple inhibitors, each with distinct mechanisms and applications. Below is a detailed comparison of JW55 with key analogues:

Table 1: Comparative Analysis of this compound and Similar Wnt/β-Catenin Inhibitors

Compound Target/Mechanism Administration Key Findings Selectivity/Advantages Limitations References
This compound Tankyrase inhibitor (stabilizes AXIN2) Oral Reduces β-catenin/cyclin D1 in HFD mice ; inhibits gastric cancer stemness ; variable efficacy in marine models . Oral bioavailability; dual role in AMPK activation . Batch-dependent efficacy .
XAV-939 Tankyrase inhibitor (stabilizes AXIN1/2) Intravenous Suppresses β-catenin in esophageal cancer cells; sensitizes cells to chemoradiotherapy (CRT) . High specificity for Wnt pathway. Requires injection; no oral formulation.
IWR-1-endo Tankyrase inhibitor (stabilizes AXIN1/2) Intravenous More potent than this compound in Platynereis gut differentiation studies; consistent β-catenin suppression . Reliable efficacy in developmental models. Limited metabolic or cancer data.
CHIR-99021 GSK-3β inhibitor (stabilizes β-catenin) Oral Activates Wnt/β-catenin in Platynereis ; paradoxically activates AMPK in cancer cells . Dual modulation of Wnt and AMPK pathways . Pro-tumorigenic in Wnt-activated contexts.

Research Findings and Contextual Analysis

Efficacy in Cancer Models

  • This compound and XAV-939 both reduce β-catenin levels, but only this compound sensitizes Wnt-active esophageal cancer cells (OE-19, OE-33) to CRT while sparing Wnt-inactive lines (FLO-1, Kyse-150) .
  • In gastric cancer, this compound blocks smoke-induced β-catenin/c-Myc upregulation and EMT, outperforming genetic knockdown of circ0000670 (a Wnt-associated non-coding RNA) .

Metabolic and Developmental Studies

  • This compound reverses HFD-driven intestinal hyperplasia in mice by lowering β-catenin and cyclin D1, but its effect on absolute body weight is marginal (8.25 g vs. 9.23 g in controls) .
  • In Platynereis, this compound inconsistently suppresses gut β-catenin compared to IWR-1-endo, suggesting tankyrase-independent Wnt regulation in some species .

Off-Target Effects

  • This dual activity may complicate its use in metabolic studies.

Biological Activity

JW55 is a small molecule inhibitor that targets the PARP domain of tankyrase 1 and 2 (TNKS1/2), which are key regulators in the canonical Wnt/β-catenin signaling pathway. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment due to its ability to modulate β-catenin levels, a protein often implicated in tumorigenesis.

The primary action of this compound involves the inhibition of TNKS1/2, leading to the stabilization of AXIN2, a critical component of the β-catenin destruction complex. This stabilization promotes the degradation of β-catenin, thereby inhibiting its transcriptional activity. The inhibition of Wnt/β-catenin signaling is particularly relevant in cancers where this pathway is aberrantly activated.

Key Findings from Research Studies

  • Inhibition of Wnt Signaling : this compound has been shown to inhibit canonical Wnt signaling in various colon carcinoma cell lines, particularly those with mutations in the APC gene or β-catenin itself. In these studies, this compound demonstrated a dose-dependent effect, significantly reducing β-catenin levels and its nuclear accumulation, which is associated with tumor progression .
  • Effects on Tumor Models : In vivo studies using conditional APC mutant mice indicated that this compound could reduce polyposis formation induced by tamoxifen. Additionally, it was observed to decrease axis duplication in Xenopus embryos when exposed to XWnt8, further confirming its role as an effective Wnt signaling inhibitor .
  • Cell Line Sensitivity : The compound has shown effectiveness at concentrations ranging from 1 to 5 μM in SW480 cells and 0.01 to 5 μM in HCT-15 cells, indicating a promising therapeutic window for further exploration .

Case Study 1: Colon Carcinoma

In a study involving SW480 and HCT-15 colon carcinoma cell lines:

  • Objective : To evaluate the impact of this compound on β-catenin signaling.
  • Results : Treatment with this compound resulted in a significant decrease in β-catenin levels and reduced cell proliferation rates.
  • : The findings support this compound's potential as a therapeutic agent for colorectal cancer by targeting the Wnt/β-catenin pathway.

Case Study 2: Xenopus Embryos

In an experimental model using Xenopus embryos:

  • Objective : To assess the effects of this compound on embryonic development influenced by Wnt signaling.
  • Results : this compound inhibited XWnt8-induced axis duplication, demonstrating its capacity to disrupt Wnt signaling during early development.
  • : This study highlights the broader implications of this compound beyond cancer treatment, suggesting potential roles in developmental biology.

Data Table

Study Cell Line/Model Concentration (μM) Effect Observed
Colon CarcinomaSW4801 - 5Decreased β-catenin levels and cell proliferation
Colon CarcinomaHCT-150.01 - 5Significant reduction in β-catenin accumulation
Xenopus EmbryosN/AN/AInhibition of axis duplication induced by XWnt8

Q & A

Q. Basic: How to design in vitro experiments to evaluate JW55's efficacy in inhibiting Wnt/β-catenin signaling?

Methodological Answer:

  • Cell Line Selection : Use Wnt-dependent cell lines (e.g., SW480, HCT-15, HEK293 with Wnt3a induction) .
  • Dosage Ranges : Test this compound at concentrations spanning 0.01–10 μM, as IC50 values vary by cell type (e.g., 470 nM in HEK293 vs. 1–5 μM in SW480) .
  • Controls : Include DMSO vehicle controls and positive controls (e.g., Axin2 or TNKS inhibitors like WIKI4) .
  • Assays : Measure β-catenin degradation via Western blot, AXIN2 stabilization, or luciferase reporter assays (e.g., ST-Luc in HEK293) .

Q. Basic: What methods are used to determine this compound's IC50 in different cancer models?

Methodological Answer:

  • Dose-Response Curves : Use 6+ replicates per concentration (e.g., 0.01–10 μM) and incubate for 72–96 hours .
  • Viability Assays : Employ IncuCyte real-time imaging or MTT assays for SW480, HCT-15, and CRC cell lines .
  • Statistical Analysis : Fit data to a sigmoidal curve using software like GraphPad Prism to calculate IC50 .

Table 1: Reported IC50 Values for this compound

Cell Line/ModelIC50 RangeKey Reference
HEK293 (Wnt3a-induced)470 nM
SW480 (CRC)1–5 μM
HCT-15 (CRC)0.01–5 μM

Q. Advanced: How to address contradictions in this compound's efficacy across cell lines (e.g., strong response in OE-19 vs. weak in FLO-1)?

Methodological Answer:

  • Mechanistic Profiling : Compare baseline Wnt pathway activation (e.g., β-catenin nuclear localization, TNKS1/2 expression) between cell lines .
  • Genetic Context : Assess mutations in APC or CTNNB1 (β-catenin gene) that may confer resistance .
  • Combinatorial Screens : Test this compound with chemotherapeutics (e.g., 5-FU) or radiation to identify synergistic effects in resistant lines .
  • Data Transparency : Report negative results and contextualize findings using public databases (e.g., COSMIC for mutation profiles) .

Q. Advanced: What strategies optimize this compound's therapeutic efficacy in in vivo models of colorectal cancer?

Methodological Answer:

  • Dosing Regimens : Use 100 mg/kg oral dosing in Apc-mutant mice, monitoring tumor burden via MRI or histology .
  • Combination Therapy : Co-administer with 5-FU or radiation (2–6 Gy) to enhance tumor regression .
  • Biomarker Validation : Measure AXIN2 stabilization in serum or tumor tissue to confirm target engagement .

Q. Methodological: How to ensure reproducibility when documenting this compound experiments?

Guidelines:

  • Protocol Details : Specify this compound preparation (DMSO stock concentration, dilution method) and storage conditions (−20°C) .
  • Reagent Validation : Include lot numbers for antibodies (e.g., anti-β-catenin) and cell line authentication reports .
  • Data Archiving : Share raw datasets (e.g., viability curves, Western blot images) in repositories like Figshare .

Q. Data Analysis: What statistical approaches resolve conflicting results in this compound's radiosensitization effects?

Methodological Answer:

  • Survival Fraction Analysis : Use linear-quadratic models to compare radiation dose-response curves with/without this compound .
  • Meta-Analysis : Pool data from multiple studies (e.g., OE-19 vs. FLO-1) to identify trends using random-effects models .
  • Error Sources : Account for batch effects (e.g., this compound degradation over time) via blinded replicate experiments .

Q. Ethical Considerations: How to design ethical in vivo studies using this compound in preclinical models?

Guidelines:

  • 3Rs Compliance : Minimize animal use via power calculations; employ non-invasive imaging to reduce euthanasia frequency .
  • Endpoint Criteria : Define humane endpoints (e.g., tumor volume ≤1.5 cm³) and report attrition rates transparently .

Q. Advanced: How to optimize this compound delivery in 3D tumor spheroid models?

Methodological Answer:

  • Spheroid Generation : Use ultra-low attachment plates for SW480 or HCT-15 spheroids .
  • Penetration Assays : Measure this compound diffusion via fluorescent analogs (e.g., Cy5-labeled this compound) and confocal microscopy .
  • Hypoxia Mimicry : Test efficacy under low-oxygen conditions (1% O₂) to model tumor microenvironments .

Q. Interpretation: How to reconcile this compound's dual role in tumor suppression vs. potential off-target effects?

Methodological Answer:

  • Off-Target Profiling : Screen this compound against PARP family members (e.g., PARP1/2) using enzymatic assays .
  • CRISPR Validation : Knock out TNKS1/2 in target cells to confirm phenotype specificity .
  • Transcriptomics : Perform RNA-seq to identify non-Wnt pathways modulated by this compound (e.g., TGF-β) .

Q. Basic: How to validate Wnt pathway inhibition in this compound-treated samples?

Methodological Answer:

  • Biochemical Markers : Quantify β-catenin degradation (Western blot) and AXIN2 upregulation (qPCR) .
  • Functional Assays : Use TOPFlash/FOPFlash luciferase reporters to measure Wnt activity .
  • Phenotypic Endpoints : Assess colony formation suppression or cell cycle arrest (G0/G1 phase) via flow cytometry .

Properties

IUPAC Name

N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5/c1-30-21-10-6-19(7-11-21)25(12-15-31-16-13-25)17-26-23(28)18-4-8-20(9-5-18)27-24(29)22-3-2-14-32-22/h2-11,14H,12-13,15-17H2,1H3,(H,26,28)(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZWZIXSGNFWQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387940
Record name JW 55
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

664993-53-7
Record name JW 55
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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